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Abstract

The synthesis of oligonucleotides containing alkali-labile or sensitive modified bases presents a
significant challenge due to the harsh conditions required for the removal of standard
nucleobase protecting groups. The phenoxyacetyl (Pac) protecting group offers a robust
solution, enabling the efficient synthesis and deprotection of such oligonucleotides under mild
basic conditions. This application note provides a detailed overview of the use of Pac-protected
phosphoramidites for the preparation of oligonucleotides with alkali-labile bases. It includes
comprehensive experimental protocols, quantitative data on deprotection conditions, and
graphical representations of the chemical workflows. This guide is intended for researchers,
scientists, and professionals in drug development who are working with modified
oligonucleotides.

Introduction

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology and drug
development, enabling the creation of custom DNA and RNA sequences for a myriad of
applications, including primers for PCR, gene synthesis, antisense therapy, and siRNA. The
standard phosphoramidite chemistry involves the use of protecting groups on the exocyclic
amines of the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side
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reactions during synthesis. Typically, benzoyl (Bz) or isobutyryl (iBu) groups are employed,
which require strong basic conditions, such as prolonged heating in concentrated ammonium
hydroxide, for their removal.

However, these harsh deprotection conditions are incompatible with an increasing number of
modified or sensitive nucleobases that are crucial for therapeutic and diagnostic applications.
These alkali-labile bases can be degraded, leading to low yields and impure final products. To
address this, milder protecting group strategies have been developed, with the phenoxyacetyl
(Pac) group being a prominent example.[1][2][3] The Pac group is significantly more labile than
traditional protecting groups and can be efficiently removed under gentle conditions, thereby
preserving the integrity of sensitive moieties within the oligonucleotide.[1][2][3][4] This allows
for the successful incorporation of a wide range of modifications, including fluorescent dyes
and other labels that are unstable under standard deprotection protocols.[5][6]

This application note details the use of Pac-protected phosphoramidites, specifically Pac-dA
and iPr-Pac-dG, in conjunction with other mild protecting groups like acetyl (Ac) for dC, for the
synthesis of oligonucleotides containing alkali-labile bases.

The Chemistry of Pac Protection

The phenoxyacetyl group is an acyl-type protecting group that is introduced onto the exocyclic
amines of nucleosides to create the corresponding phosphoramidite building blocks for
oligonucleotide synthesis. The electron-withdrawing nature of the phenoxy group makes the
acyl carbonyl more susceptible to nucleophilic attack, facilitating its removal under milder basic
conditions compared to standard protecting groups.

Below is a diagram illustrating the general structure of Pac-protected deoxyadenosine (dA) and
isopropoxy-phenoxyacetyl-protected deoxyguanosine (dG) phosphoramidites used in
oligonucleotide synthesis.

Caption: Chemical structures of Pac-dA and iPr-Pac-dG phosphoramidites.

Experimental Protocols
Materials and Reagents

¢ Phosphoramidites:
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[e]

Pac-dA-CE Phosphoramidite

o

iPr-Pac-dG-CE Phosphoramidite

[¢]

Ac-dC-CE Phosphoramidite

[¢]

dT-CE Phosphoramidite

e Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.

e Anhydrous Acetonitrile

e Activator: 5-(Ethylthio)-1H-tetrazole (0.25 M in acetonitrile)

o Capping Reagents:

o Cap A: Acetic Anhydride/2,6-Lutidine/THF

o Cap B: N-Methylimidazole/THF

e Oxidizing Solution: 0.02 M lodine in THF/Pyridine/Water

e Deblocking Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

» Cleavage and Deprotection Reagents (select one based on the lability of the incorporated
bases):

[¢]

Concentrated Ammonium Hydroxide (28-30%)

o

0.05 M Potassium Carbonate in Anhydrous Methanol

[e]

AMA solution (1:1 mixture of agueous Ammonium Hydroxide and aqueous Methylamine)

o

t-Butylamine/Methanol/Water (1:1:2 v/viv)

Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides using Pac-protected phosphoramidites follows the standard
automated solid-phase synthesis cycle.
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Start: CPG Solid Support
with first nucleoside (DMTr-on)

1. Deblocking
(Removal of 5'-DMTr group)
Reagent: 3% TCA in DCM

/

2. Coupling
(Addition of next phosphoramidite)
Activator: 5-(Ethylthio)-1H-tetrazole

J

3. Capping
(Acetylation of unreacted 5'-OH groups) Next cycle
Reagents: Cap Aand Cap B

4. Oxidation
(Phosphite to Phosphate)
Reagent: lodine solution

Repeat Steps 1-4 for
each subsequent nucleotide

Final Deblocking (Optional)
(Removal of 5-DMTr group)

Cleavage from CPG and
Base Deprotection

(See Deprotection Protocols)

Purification
(e.g., HPLC, PAGE)

Final Oligonucleotide

Click to download full resolution via product page

Caption: Automated solid-phase oligonucleotide synthesis cycle.
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Cleavage and Deprotection Protocols

The choice of cleavage and deprotection conditions is critical and depends on the sensitivity of
the incorporated bases. The following table summarizes various deprotection conditions
suitable for oligonucleotides synthesized with Pac-protected amidites.

Deprotection Reagent )
. Temperature Duration Notes
Method Composition
Recommended
for extremely
sensitive bases.
0.05 M [7][8] Requires
Mild Potassium Room capping with
) ) 4 hours )
Deprotection Carbonate in Temperature phenoxyacetic
Methanol anhydride to
avoid acetyl
group exchange
on dG.[7][8]
Sufficient for
Concentrated
most Pac-
Ammonium Room
Standard Mild ) 2 -4 hours protected
Hydroxide (28- Temperature ) ]
oligonucleotides.
30%)
[11[2][3]
t-
] An alternative for
) Butylamine/Meth ] N
Ultra-Mild 55°C Overnight sensitive dyes
anol/Water (1:1:2 ]
like TAMRA.[7]
VIVIV)
Very rapid
deprotection.
AMA (1:1 .
_ Requires the use
Ammonium ]
Ultra-Fast _ 65 °C 5 - 10 minutes of Ac-dC to
Hydroxide/Aqueo

Methylamine) prevent base
us Methylamine
Y modification.[4]

(8]
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Protocol 1: Mild Deprotection with Potassium Carbonate

o After synthesis, wash the solid support with anhydrous acetonitrile and dry under a stream of
argon.

e Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the synthesis column.
e Incubate at room temperature for 4 hours.

o Elute the oligonucleotide from the column into a collection tube.

e Wash the support with 2 x 0.5 mL of water and combine the eluents.

» Neutralize the solution with an appropriate buffer (e.g., TEAA) for subsequent purification.
Protocol 2: Deprotection with Ammonium Hydroxide

o Transfer the solid support to a screw-cap vial.

e Add 1 mL of concentrated ammonium hydroxide.

e Incubate at room temperature for 2-4 hours.

» Elute the supernatant containing the cleaved oligonucleotide into a new tube.

e Wash the support with 2 x 0.5 mL of water and combine the eluents.

» Evaporate the ammonium hydroxide solution to dryness in a vacuum concentrator.

e Resuspend the oligonucleotide pellet in sterile water or an appropriate buffer.

Protocol 3: Ultra-Fast Deprotection with AMA

» Transfer the solid support to a screw-cap vial.

e Add 1 mL of AMA solution.

e Incubate at 65 °C for 10 minutes.
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Cool the vial to room temperature.

Transfer the supernatant to a new tube.

Wash the support with 2 x 0.5 mL of water and combine the eluents.

Evaporate the solution to dryness in a vacuum concentrator.

Resuspend the oligonucleotide pellet in sterile water or an appropriate buffer.

Data Presentation

The following table summarizes the deprotection times for various protecting groups under
different conditions, highlighting the advantages of the Pac group.

Protecting Group Deprotection . .
Temperature Deprotection Time

on dG Reagent

iBu-dG (Standard) Ammonium Hydroxide 55 °C 16 hours

iBu-dG (Standard) Ammonium Hydroxide 65 °C 8 hours

iPr-Pac-dG (Mild) Ammonium Hydroxide = Room Temperature 2 hours

iPr-Pac-dG (Mild) Ammonium Hydroxide 55 °C 30 minutes

iBu-dG (Ultra-Fast) AMA 65 °C 5 minutes

Data compiled from Glen Research reports.[8]

Conclusion

The use of phenoxyacetyl (Pac) protecting groups is a highly effective strategy for the synthesis
of oligonucleotides containing alkali-labile bases. The mild deprotection conditions required for
Pac group removal ensure the integrity of sensitive modifications, leading to higher yields and
purity of the final product. The availability of various deprotection protocols, from ultra-mild to
ultra-fast, provides the flexibility to accommodate a wide range of modified nucleobases and
labels. This application note provides the necessary protocols and comparative data to enable
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researchers to successfully synthesize and deprotect complex and sensitive oligonucleotides
for advanced applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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